molecular formula C8H8BrN3 B12844461 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1142189-68-1

4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B12844461
CAS No.: 1142189-68-1
M. Wt: 226.07 g/mol
InChI Key: ZJSQCICLEOZNRQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound featuring a fused pyrrole-pyridine core. The molecule is substituted with a bromine atom at position 4, a methyl group at position 2, and an amine group at position 3. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No.

1142189-68-1

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C8H8BrN3/c1-4-2-5-7(9)6(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12)

InChI Key

ZJSQCICLEOZNRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2N1)N)Br

Origin of Product

United States

Preparation Methods

Construction of the Pyrrolo[2,3-b]pyridine Core

The core bicyclic structure is typically synthesized via cyclization reactions involving pyrrole and pyridine derivatives. Common approaches include:

Introduction of the Methyl Group at the 2-Position

The methyl group at the 2-position of the pyrrole ring is generally introduced early in the synthesis, often by starting with a methyl-substituted pyrrole or via alkylation reactions using methylating agents under basic conditions.

Bromination at the 4-Position

Selective bromination at the 4-position of the pyrrolo[2,3-b]pyridine ring is achieved by:

  • Direct bromination using bromine (Br2) or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile.
  • Reaction conditions are optimized to avoid polybromination or bromination at undesired positions, typically by controlling temperature (0°C to room temperature) and stoichiometry (1:1 molar ratio of substrate to brominating agent).

Amination at the 5-Position

The amine group at the 5-position is introduced either by:

Detailed Preparation Method Example

A representative synthetic route based on literature and patent disclosures is summarized below:

Step Reagents & Conditions Description Outcome
1 Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, potassium carbonate, Pd catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) in dioxane/water, 80°C under N2 Suzuki–Miyaura cross-coupling to introduce aryl substituent Formation of 5-phenyl substituted intermediate
2 Treatment with p-toluenesulfonyl chloride in dichloromethane/NaOH biphasic system, room temperature Tosylation to activate hydroxyl or amine groups Formation of tosylated intermediate
3 Acidification with HCl, extraction with ethyl acetate, drying, and concentration Work-up and purification Isolation of intermediate
4 Bromination using NBS or Br2 in dichloromethane at 0–25°C Selective bromination at 4-position Formation of 4-bromo derivative
5 Buchwald–Hartwig amination with ammonia or amine source, Pd catalyst, ligand, base, in suitable solvent at elevated temperature Introduction of amine at 5-position Formation of 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

This sequence is adapted from patent WO2006063167A1 and related synthetic literature.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dioxane/water, dichloromethane, tert-butanol Choice depends on reaction step
Temperature 0°C to 80°C Lower temperatures favor selective bromination
Catalyst Pd-based catalysts (e.g., Pd(dppf)Cl2, Pd2(dba)3 with XPhos) Essential for cross-coupling and amination
Base Potassium carbonate, sodium tert-butoxide Used to deprotonate and facilitate coupling
Atmosphere Nitrogen or inert gas Prevents oxidation and side reactions
Reaction Time 1–4 hours Monitored by LCMS or TLC

Purification and Characterization

Comparative Data Table of Preparation Methods

Method Key Reagents Advantages Limitations Yield Range
Suzuki–Miyaura Cross-Coupling + Bromination + Buchwald–Hartwig Amination Pd catalysts, NBS/Br2, ammonia High regioselectivity, scalable Requires multiple steps, sensitive to moisture 60–85% overall
Direct Bromination of Pyrrolo[2,3-b]pyridine Derivatives Br2 or NBS, DCM Simple, direct Risk of polybromination, lower selectivity 50–75%
Multi-step Cyclization + Functional Group Installation Pyrrole and pyridine precursors, methylation agents Flexible for analog synthesis Longer synthesis time, complex purification 40–70%

Research Findings and Industrial Considerations

  • Continuous flow chemistry has been explored to improve reaction control, safety, and scalability, especially for bromination steps.
  • Use of milder brominating agents and optimized catalyst systems reduces by-products and improves yield and purity.
  • Ion-exchange resin purification enhances product isolation and reduces residual catalyst contamination.
  • Regioselective amination via Buchwald–Hartwig coupling is preferred over direct substitution for better control and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the azaindole core.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.

    Reduction: Palladium carbon or Raney nickel are typically used as catalysts.

    Substitution: Nucleophilic reagents such as sodium azide or organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted azaindole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that structural modifications can enhance its antimicrobial efficacy, making it a promising candidate for further development in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the activity of fibroblast growth factor receptors (FGFRs), which are critical in tumorigenesis. The mechanism of action involves binding to the active sites of these receptors, thereby blocking their catalytic activity and altering cellular signaling pathways.

Table 2: Anticancer Activity against Various Cell Lines

Cell LineIC50 (µM)Comparison to Reference Drug (Dasatinib)
HeLa (Cervical carcinoma)6.0Higher potency
A549 (Lung adenocarcinoma)4.5Comparable
MCF-7 (Breast adenocarcinoma)5.0Higher potency
A2780 (Ovarian cancer)3.0Significantly higher

The compound's ability to modulate cell migration and invasion capabilities in cancer models highlights its potential as a lead compound for drug development.

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

  • Synthesis of Derivatives : Researchers have synthesized various analogs with modified functional groups to enhance biological activity.
  • In Vitro Evaluations : These derivatives were tested for both antimicrobial and anticancer activities, revealing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, azaindole derivatives are known to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can affect various cellular processes, including cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 1190321-04-0)
  • Structural Differences : Lacks the 2-methyl group but retains bromine at position 3 and amine at position 4.
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 507462-51-3)
  • Structural Differences : Bromine and amine groups are transposed (bromine at position 5, amine at position 3).
  • Impact : Positional isomerism alters electronic distribution, affecting binding affinity in biological systems .
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 883986-76-3)
  • Structural Differences : Methyl substitution at the 1-position instead of the 2-position.
  • Impact : N-alkylation increases lipophilicity, influencing solubility and metabolic stability .

Heterocyclic Core Variations

4-Amino-5-bromo-pyrrolo[2,3-d]pyrimidine (CAS 22276-99-9)
  • Structural Differences : Pyrrolo[2,3-d]pyrimidine core (vs. pyrrolo[2,3-b]pyridine) with bromine at position 5 and amine at position 4.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • Structural Differences : Additional nitrogen in the fused ring system.
  • Impact : Increased hydrogen-bonding capacity, relevant for kinase inhibition .

Substituent Effects

5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1379302-52-9)
  • Structural Differences : Methyl at position 5 and amine at position 4.
  • Impact : Substituent positioning affects dipole moments and crystal packing .
Derivatives with Electron-Withdrawing Groups (e.g., CF₃, Cl)
  • Example : 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(trifluoromethyl)-
  • Impact : Trifluoromethyl groups enhance metabolic stability but reduce aqueous solubility .

Key Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine C₈H₈BrN₃ 226.07 Not reported Limited data
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine C₇H₆BrN₃ 212.05 Not reported Ethyl acetate
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine C₇H₆BrN₃ 212.05 Not reported DMSO, ethanol

Biological Activity

4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound notable for its unique structural features, including a bromine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C8H8BrN3
  • Molecular Weight : 226.07 g/mol
  • CAS Number : 1142189-68-1

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. This compound has shown promise as a lead molecule for drug development targeting fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. The binding of this compound to enzyme active sites can block catalytic activity, leading to altered cell migration and invasion capabilities in cancer models .

Antimicrobial Activity

Studies have demonstrated that compounds within the pyrrolopyridine family exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential .

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against human tumor cell lines such as HeLa and HCT116. It has been observed that modifications to the structure can enhance its inhibitory activity against FGFRs, leading to significant reductions in cell proliferation in vitro. The selectivity of this compound towards specific kinases, such as CDK2 and CDK9, has also been reported, with IC50 values indicating potent inhibitory effects .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse chemical transformations that enhance its biological interactions. A comparative analysis with structurally similar compounds reveals how variations in functional groups influence biological activity:

Compound NameSimilarity IndexUnique Features
4-bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one0.93Different functional groups
1H-pyrrolo[2,3-b]pyridin-5-ol0.88Lacks bromine and methyl groups
4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine0.81Variation in nitrogen positioning
5-bromo-1H-pyrrolo[2,3-b]pyridine0.82Bromination at different position
5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine0.82Additional methyl substitution

This table illustrates that the unique substitution pattern of this compound significantly enhances its reactivity and biological properties compared to its analogs.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Study : In vitro assays demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines with promising selectivity profiles.
  • Antimicrobial Evaluation : A series of pyrrole derivatives were tested against bacterial strains, showing that modifications can lead to improved efficacy compared to traditional antibiotics.

Q & A

Q. Table 1. Key Synthetic Steps for Pyrrolopyridine Derivatives

StepReagents/ConditionsPurposeReference
CyclizationFormamidine, 100°C, N₂Forms pyrrolopyridine core
BrominationNBS, DMF, 0°CIntroduces bromine at C4
MethylationCH₃I, K₂CO₃, DMFAdds methyl group at C2

Q. Table 2. Comparative Bioactivity of Halogenated Analogs

CompoundTarget (IC₅₀)Key Structural FeatureReference
4-Bromo derivativeKinase X (12 nM)Bromine enhances hydrophobic binding
4-Chloro derivativeKinase X (45 nM)Smaller halogen reduces affinity

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